molecular formula C24H37O2PSi B597104 Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl- CAS No. 1227926-70-6

Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-

Cat. No. B597104
CAS RN: 1227926-70-6
M. Wt: 416.617
InChI Key: MIKIXTFPADAALY-NRFANRHFSA-N
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Description

Phosphine oxide, [(2R)-2,3-dimethyl-3-[(triethylsilyl)oxy]butyl]diphenyl-, also known as Paricalcitol Impurity 19, is a chemical compound with the molecular formula C24H37O2PSi . It is used as a reactant in the preparation of Paricalcitol .


Synthesis Analysis

The parent compound phosphine oxide (H3PO) is unstable. It has been detected with mass spectrometry as a reaction product of oxygen and phosphine .


Molecular Structure Analysis

The molecular weight of this compound is 416.61 . The structure is tetrahedral, with the P-O bond being short and polar .


Chemical Reactions Analysis

Phosphine oxide is reported as an intermediate in the room-temperature polymerization of phosphine and nitric oxide to solid P x H y .

Scientific Research Applications

Synthesis of Bio-based Epoxy

This compound has been used in the synthesis of bio-based epoxy resins . A new bio-based agent (diglycidyl ether of magnolol phosphine oxide, referred as DGEMP) derived from magnolol (classified as lignan), extracted from natural plants Magnolia officinalis, was successfully synthesized and further employed as a flame-retardant reactive additive to diglycidyl ether of bisphenol A (DGEBA) .

Flame-Retardant Properties

The compound has been used to enhance the flame-retardant properties of materials . The composite resin, DGEBA/15DGEMP (15 wt% DGEMP), achieved an Underwriters Laboratories-94 V-0 rating with a high limiting oxygen index (LOI) value (41.5%) .

Mechanical Toughness

The compound has been used to improve the mechanical toughness of materials . It exhibited a superior tensile strength (82.8 MPa), toughness (5.11 MJ/m3) and impact strength (36.5 kJ/m2), much higher than that of neat DGEBA (49.7 MPa, 2.05 MJ/m3 and 20.9 kJ/m2) .

Heat Release and Smoke Production Inhibition

The compound has been used to inhibit heat release and smoke production during combustion . In cone calorimeter tests, it showed that heat release and smoke production were effectively inhibited during combustion .

Chemical Synthesis

The compound has been used in chemical synthesis . It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .

Photoinitiators for Polymerization

Phosphine oxides, including this compound, have been studied as photoinitiators for polymerization . These compounds present an enhanced absorption around 380–405 nm and still keep some properties .

Mechanism of Action

The short P–O bond in phosphine oxide is attributed to the donation of the lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds .

properties

IUPAC Name

[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-triethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37O2PSi/c1-7-28(8-2,9-3)26-24(5,6)21(4)20-27(25,22-16-12-10-13-17-22)23-18-14-11-15-19-23/h10-19,21H,7-9,20H2,1-6H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKIXTFPADAALY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C)(C)C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)OC(C)(C)[C@@H](C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37O2PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154296
Record name [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227926-70-6
Record name [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227926-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-2,3-Dimethyl-3-[(triethylsilyl)oxy]butyl]diphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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